

FMP-API-1 stability and storage best practices

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: FMP-API-1

CAS No.: 6423-19-4

Cat. No.: B1266828

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FMP-API-1 Technical Support Center

Welcome to the technical support center for **FMP-API-1**. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, storage, and effective use of **FMP-API-1** in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is **FMP-API-1** and what is its mechanism of action?

FMP-API-1 is a cell-permeable small molecule that functions as an inhibitor of the interaction between A-kinase anchoring proteins (AKAPs) and the regulatory (R) subunits of Protein Kinase A (PKA).[1][2] Unlike competitive inhibitors that bind to the active site of the PKA catalytic subunit, **FMP-API-1** binds to a novel allosteric site on the PKA R subunits.[1][2] This binding disrupts the tethering of the PKA holoenzyme to specific subcellular locations by AKAPs, leading to the dissociation of the catalytic subunits and a subsequent increase in PKA activity.[3]

Q2: What is the recommended method for storing **FMP-API-1**?

Proper storage of **FMP-API-1** is critical to maintain its stability and activity. Recommendations for storage of the compound in its solid (powder) form and in solvent are different. For specific details, always refer to the Certificate of Analysis provided by the supplier.

Q3: How should I prepare a stock solution of **FMP-API-1**?

It is recommended to prepare a concentrated stock solution of **FMP-API-1** in a suitable organic solvent. Based on available solubility data, Dimethyl Sulfoxide (DMSO) is a recommended solvent.^[2]

Q4: In what types of assays can **FMP-API-1** be used?

FMP-API-1 is a valuable tool for studying the role of compartmentalized PKA signaling in various cellular processes. It can be used in a range of in vitro and cell-based assays, including:

- In Vitro PKA Activity Assays: To directly measure the effect of **FMP-API-1** on PKA kinase activity.^[2]
- Cell-Based Signaling Assays: To investigate the downstream effects of PKA activation in intact cells, such as the phosphorylation of specific substrates.
- Protein-Protein Interaction Assays: To demonstrate the disruption of the AKAP-PKA interaction.^[2]
- AQP2 Trafficking Assays: To study the regulation of the aquaporin-2 water channel in renal principal cells, which is a PKA-dependent process.^{[1][3]}

Q5: Are there known off-target effects or other considerations for using **FMP-API-1**?

While **FMP-API-1** is designed to target the AKAP-PKA interaction, it's important to consider that its mechanism of action leads to a general increase in PKA activity, which might be a confounding factor in some experimental designs.^[1] For instance, in studies where localized PKA activity is of interest, the global activation by **FMP-API-1** should be taken into account. It is also good practice to test for effects on other kinases to ensure specificity within the context of the experimental system.^[2]

Stability and Storage

The stability of **FMP-API-1** is dependent on the storage conditions. Below is a summary of the recommended storage practices for maintaining the integrity of the compound.

Form	Storage Temperature	Duration	Notes
Powder	-20°C	3 years	Protect from light and moisture.
4°C	2 years	For shorter-term storage.	
In Solvent (e.g., DMSO)	-80°C	6 months	Aliquot to avoid repeated freeze-thaw cycles.
-20°C	1 month	For more frequent use.	

Data synthesized from supplier recommendations.[2]

Experimental Protocols

Preparation of **FMP-API-1** Stock Solution

Objective: To prepare a concentrated stock solution of **FMP-API-1** for use in experiments.

Materials:

- **FMP-API-1** (solid powder)
- Anhydrous DMSO
- Sterile microcentrifuge tubes

Methodology:

- Allow the vial of **FMP-API-1** powder to equilibrate to room temperature before opening to prevent condensation.
- Weigh the desired amount of **FMP-API-1** powder in a sterile microcentrifuge tube.
- Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).[2]
- Vortex briefly to dissolve the powder completely. Gentle warming or sonication may be used if necessary.
- Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles.
- Store the aliquots at -80°C for long-term storage.

In Vitro PKA Activity Assay

Objective: To determine the effect of **FMP-API-1** on PKA activity in a cell-free system. This protocol is adapted from methodologies described in the literature.[2]

Materials:

- Recombinant PKA regulatory (RII) and catalytic (C) subunits
- **FMP-API-1** stock solution
- cAMP (positive control)
- PepTag® A1 Peptide (PKA substrate)
- PepTag® PKA reaction buffer
- Microcentrifuge tubes
- Water bath or heat block at 30°C
- Equipment for agarose gel electrophoresis

Methodology:

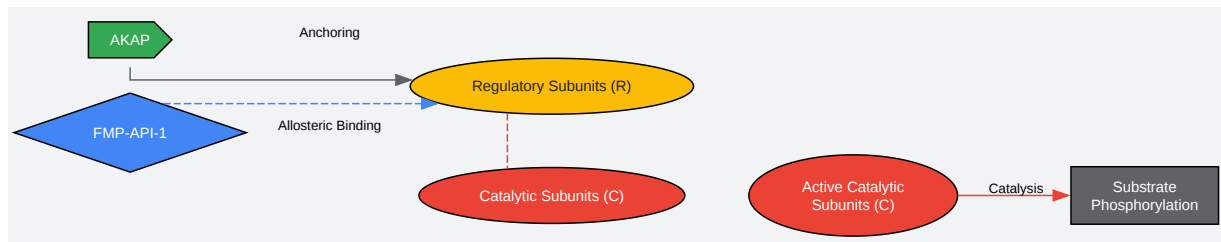
- Prepare the reaction mixture in a microcentrifuge tube by combining the PKA reaction buffer, recombinant RII subunits (e.g., final concentration of 0.013 mg/mL), and the PepTag® A1 peptide substrate.
- Add **FMP-API-1** to the desired final concentration (e.g., 100 µM) to the reaction mixture. For control experiments, add an equivalent volume of DMSO (vehicle control) or cAMP (positive control).
- Initiate the kinase reaction by adding the recombinant PKA catalytic subunits (e.g., final concentration of 0.0167 mg/mL).
- Incubate the reaction tubes at 30°C for 10 minutes.^[2]
- Stop the reaction by placing the tubes on ice or by adding a stop solution as per the assay kit instructions.
- Analyze the phosphorylation of the PepTag® A1 peptide by agarose gel electrophoresis. Phosphorylated peptide will migrate towards the anode, while the non-phosphorylated peptide will migrate towards the cathode.
- Quantify the band intensities to determine the level of PKA activity.

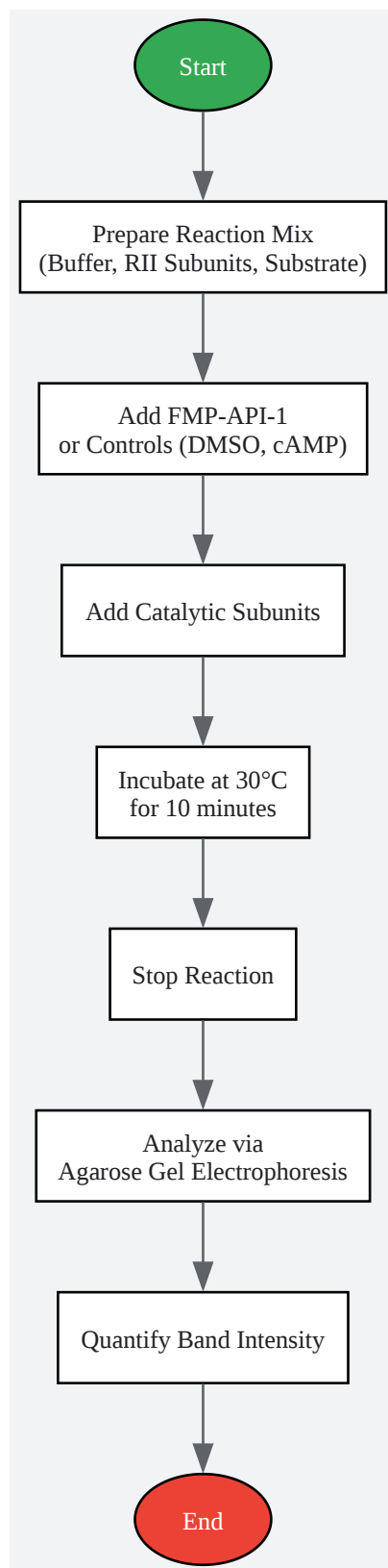
Troubleshooting Guide

Issue	Possible Cause	Suggested Solution
No or low PKA activation observed	Degraded FMP-API-1	Ensure FMP-API-1 has been stored correctly. Use a fresh aliquot.
Incorrect assay conditions	Verify the concentrations of all reagents, incubation time, and temperature.[2]	
Inactive PKA enzyme	Use a new batch of recombinant PKA subunits and confirm their activity with a known activator like cAMP.	
Inconsistent results between experiments	Repeated freeze-thaw cycles of FMP-API-1 stock	Prepare single-use aliquots of the FMP-API-1 stock solution.
Pipetting errors	Use calibrated pipettes and ensure accurate dispensing of all reagents, especially the small molecule inhibitor.	
High background in cell-based assays	FMP-API-1 concentration is too high	Perform a dose-response curve to determine the optimal concentration with the lowest background signal.
Off-target effects	Consider using a lower concentration of FMP-API-1 or including additional controls to test for non-specific effects.[2]	

Visualizations

FMP-API-1 Mechanism of Action





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- To cite this document: BenchChem. [FMP-API-1 stability and storage best practices]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1266828/docs#fmp-api-1-stability-and-storage-best-practices>]

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